2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid
Overview
Description
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a cyclohexane ring with a hydroxyl group and an acetic acid moiety attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by the introduction of the acetic acid group. One common method involves the use of cyclohexene as a starting material, which undergoes epoxidation to form cyclohexene oxide. This intermediate is then subjected to hydrolysis to yield the corresponding diol, which is subsequently oxidized to form the desired hydroxy acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid: A stereoisomer with similar chemical properties but different spatial arrangement.
Cyclohexane carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
Cyclohexanol: Contains only the hydroxyl group without the acetic acid moiety.
Uniqueness
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups.
Properties
IUPAC Name |
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQHECIEBLERJ-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278261 | |
Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884048-54-8 | |
Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884048-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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